2,5-dichloro-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide
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Overview
Description
2,5-dichloro-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a benzothiazole moiety, and various functional groups such as chloro, methanesulfonyl, and methoxyethyl
Preparation Methods
The synthesis of 2,5-dichloro-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide typically involves multiple steps, including the formation of the benzothiazole ring, the introduction of the methanesulfonyl group, and the coupling of the thiophene ring. Common synthetic routes may involve:
Formation of Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Introduction of Methanesulfonyl Group: This step often involves the reaction of the benzothiazole intermediate with methanesulfonyl chloride in the presence of a base.
Coupling with Thiophene Ring: The final step involves the coupling of the benzothiazole intermediate with a thiophene derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Chemical Reactions Analysis
2,5-dichloro-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a biochemical probe or drug candidate.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and thiophene-based molecules. Compared to these compounds, 2,5-dichloro-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct electronic, chemical, and biological properties .
Properties
IUPAC Name |
2,5-dichloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O4S3/c1-24-6-5-20-11-4-3-9(27(2,22)23)7-12(11)25-16(20)19-15(21)10-8-13(17)26-14(10)18/h3-4,7-8H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTXRLDJYUKJAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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